molecular formula C19H18N4O3S B2781136 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide CAS No. 349145-10-4

2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Cat. No.: B2781136
CAS No.: 349145-10-4
M. Wt: 382.44
InChI Key: LHYOUOKODLLMSF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

There is a mention of a similar compound in a paper titled "The Synthesis and Characterisation of 2-methyl-N- ((4-methylpyridine-2 …" , but it does not provide a detailed molecular structure analysis of the compound you’re interested in.

Scientific Research Applications

Chemical Synthesis and Reactivity

  • Pyrimidinyl sulphones and sulphoxides, related to the chemical structure of 2-methyl-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide, show significant reactivity in nucleophilic displacement reactions, offering pathways for developing diverse chemical entities (Brown & Ford, 1967).
  • The synthesis of pyridopyrimidines and oxopyrazolinylpyridines from 2-amino-6-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-4-phenylpyridine-3-carbonitrile demonstrates the versatility of pyrimidinyl derivatives in producing compounds with potential biological activities (Ahmed et al., 2002).

Pharmacological Potential

  • Compounds incorporating pyrimidinyl motifs have been explored for their antihypertensive α-blocking activity, showcasing the potential of such derivatives in therapeutic applications (Abdel-Wahab et al., 2008).
  • Research on 2-phenylpyrroles as benzamide analogues reveals insights into dopamine antagonistic activities, suggesting avenues for the development of antipsychotic medications with reduced side effects (van Wijngaarden et al., 1987).

Metal Complex Formation

  • The synthesis of metal complexes with pyrimidinyl-based sulphonamides, such as 4-methyl-N-(p-methylphenylsulphonyl)-N-(pyridin-2-yl)benzene sulphonamide, highlights their potential in enhancing the biological and catalytic applications of these compounds (Orie et al., 2021).

Heterocyclic Chemistry Applications

  • The exploration of substituted N-[4(5-methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl] benzamide/benzene sulfonamides underlines the scope of pyrimidinyl derivatives in creating anti-inflammatory and anti-cancer agents (Gangapuram & Redda, 2009).

Mechanism of Action

Properties

IUPAC Name

2-methyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O3S/c1-13-5-3-4-6-17(13)18(24)22-15-7-9-16(10-8-15)27(25,26)23-19-20-12-11-14(2)21-19/h3-12H,1-2H3,(H,22,24)(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHYOUOKODLLMSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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